molecular formula C11H18FNO3 B1446249 tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate CAS No. 1823834-07-6

tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate

Cat. No. B1446249
M. Wt: 231.26 g/mol
InChI Key: WIJMFJCEVOJLQM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate” is C11H18FNO3 . It contains a six-membered azepane ring with a fluorine atom and a carbonyl group attached to it. The InChI key is WIJMFJCEVOJLQM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 231.27 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Fluorous Phase Immobilization

The compound tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate and its analogs have been studied for their utility in fluorous synthesis, particularly as reagents for protecting carboxylic acids. This process allows for the efficient protection and immobilization of medium-size nonpolar carboxylic acids in a fluorous phase, leveraging the unique properties of fluorous derivatives of tert-butyl alcohol (Pardo et al., 2001).

Role in Enzymatic Reactions

Research has delved into the enzymatic metabolism of related compounds, specifically examining the C-Demethylation of certain tert-butyl derivatives in rat liver microsomes. This study was pivotal in understanding the metabolic pathways and the formation of metabolites, providing insights into the biochemical transformations these compounds undergo (Yoo et al., 2008).

Fluorination and Synthon Preparation

The tert-butyl group, when used in conjunction with fluorinated compounds, has shown significant utility in the synthesis of diverse and thermally stable phenylsulfur trifluorides. These compounds, including tert-butyl derivatives, have been used as novel fluorinating agents, displaying remarkable stability and utility in various fluorination reactions. This has broad implications for fields such as drug discovery, where the introduction of fluorine atoms into molecules can profoundly affect their properties (Umemoto et al., 2010).

Crystallography and Biological Evaluation

In crystallography and biological studies, tert-butyl derivatives have been synthesized and characterized, with their crystal structures determined through X-ray diffraction. These studies often evaluate the biological activities of the synthesized compounds, providing valuable information on their potential applications in various fields, including pharmaceuticals (Sanjeevarayappa et al., 2015).

Safety And Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may cause less serious health effects or damage to the environment . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P264 (Wash hands and face thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (Rinse mouth) .

properties

IUPAC Name

tert-butyl 4-fluoro-3-oxoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO3/c1-11(2,3)16-10(15)13-6-4-5-8(12)9(14)7-13/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJMFJCEVOJLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C(=O)C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-fluoro-3-oxoazepane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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